9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by a fused ring system that includes a pyrrole ring and a benzene ring, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrrolo[1,2-a]indole derivatives often involves cascade reactions catalyzed by Brønsted acids. One efficient method includes the Friedel–Crafts alkenylation/1,6-addition/condensation cascade reaction. This method provides access to highly functionalized 9H-Pyrrolo[1,2-a]indoles in moderate to high yields . Another approach involves the use of sodium iodide as a catalyst in a sulfonyl-radical-involved cascade cyclization–isomerization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis and tert-butyl hydroperoxide (TBHP) for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, while sulfonyl-radical-involved reactions can produce 2-sulfonated 9H-Pyrrolo[1,2-a]indoles .
Scientific Research Applications
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules. This interaction can lead to the modulation of cellular pathways and the exertion of its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido[3,4-b]indole, 1-methyl-:
Indole-2-carboxylic acid: This compound is a simpler indole derivative used in various synthetic applications.
Uniqueness
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is unique due to its specific functional groups and the resulting biological activities.
Properties
CAS No. |
60706-06-1 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-3-19-15(18)11-8-13-14(17)10-6-4-5-7-12(10)16(13)9(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
KLJJTRQZGICVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.